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Compound of Interest

Compound Name: N-Ethyl L-Valinamide

Cat. No.: B1516953

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic
characteristics of N-Ethyl L-Valinamide, a derivative of the essential amino acid L-valine. Due
to the limited availability of published experimental data for this specific compound, this
document leverages established spectroscopic principles and data from analogous structures
to present a detailed theoretical analysis. This includes predicted Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental
protocols for their acquisition.

Chemical Structure and Properties

N-Ethyl L-Valinamide, with the IUPAC name (2S)-2-(ethylamino)-3-methylbutanamide, is a
chiral molecule derived from L-valine.

Property Value

CAS Number 169170-45-0

Molecular Formula C7H16N20

Molecular Weight 144.22 g/mol

IUPAC Name (2S)-2-(ethylamino)-3-methylbutanamide
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-Ethyl L-Valinamide.

These predictions are based on the analysis of its functional groups and comparison with

structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. *H NMR (Proton NMR)

Predicted spectrum in CDCIs at 400 MHz.

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~7.2-7.8 brs 1H Amide NHa
~5.5-6.5 brs 1H Amide NHe
~2.8-3.0 m 1H CH-N
~25-27 m 2H N-CH2-CHs
~18-2.0 m 1H CH-(CH3)2
~11-1.3 t 3H N-CH2-CHs
~09-11 d 6H CH-(CH3)2
~15-25 brs 1H NH-CH:
2.1.2. 3C NMR (Carbon NMR)
Predicted spectrum in CDCls at 100 MHz.
© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1516953?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1516953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Assignment
~175-178 C=0 (Amide)
~ 60-65 CH-N

~ 40-45 N-CH2z2-CHs
~30-35 CH-(CH3)2
~18-22 CH-(CHs)2

~ 14-16 N-CH2-CHs

Infrared (IR) Spectroscopy

Predicted major absorption bands.

Wavenumber (cm~12) Intensity Assignment

N-H stretching (Amide and

~ 3350-3250 Strong, Broad Amine)

~ 2960-2850 Strong C-H stretching (Alkyl)

~ 1650-1630 Strong C=0 stretching (Amide I)
~ 1560-1540 Medium N-H bending (Amide II)
~1470-1450 Medium C-H bending (Alkyl)

Mass Spectrometry (MS)

Predicted for Electron lonization (EI-MS).
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miz Interpretation

144 [M]* (Molecular lon)
129 [M - CHs]*

101 [M - CsH7]*

72 [CH(NH2)C(O)NHz]*
44 [C(O)NHz]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a

compound like N-Ethyl L-Valinamide.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of N-Ethyl L-Valinamide in 0.6-0.7 mL

of

a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 1H

NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:

[e]

o

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of
200-240 ppm.
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o Reference the spectrum to the solvent peak.

IR Spectroscopy

e Sample Preparation:

o Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and
pressing it into a thin disk.

o Liquid/Film: Place a drop of the neat sample between two NaCl or KBr plates.
e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment.

o Record the sample spectrum over a range of 4000-400 cm~1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,
Electron lonization - El, Electrospray lonization - ESI).

e Acquisition:

o Introduce the sample into the ion source (e.g., via direct infusion for ESI or a heated probe
for EI).

o Acquire the mass spectrum over a relevant m/z range (e.g., 40-400 amu).

o For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer
to determine the exact mass and elemental composition.
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Synthesis and Characterization Workflow

The synthesis of N-Ethyl L-Valinamide can be conceptualized through a multi-step process
starting from L-valine. A logical workflow for its preparation and subsequent characterization is
outlined below.
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Caption: General workflow for the synthesis and spectroscopic characterization of N-Ethyl L-

Valinamide.

Signaling Pathways and Logical Relationships

As N-Ethyl L-Valinamide is a synthetic compound not known to be involved in specific
biological signaling pathways, a logical diagram illustrating the relationship between its
structural components and expected spectroscopic signals is presented.
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Molecular Structure of N-Ethyl L-Valinamide
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Caption: Relationship between the molecular structure of N-Ethyl L-Valinamide and its
expected spectroscopic signatures.

» To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-Ethyl L-
Valinamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1516953#n-ethyl-I-valinamide-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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